molecular formula C7H2Cl2F3NO2S B14060554 1,5-Dichloro-3-trifluoromethylthio-2-nitrobenzene

1,5-Dichloro-3-trifluoromethylthio-2-nitrobenzene

Cat. No.: B14060554
M. Wt: 292.06 g/mol
InChI Key: VVZYFMQGKUTYAW-UHFFFAOYSA-N
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Description

1,5-Dichloro-3-trifluoromethylthio-2-nitrobenzene is a chemical compound with the molecular formula C7H2Cl2F3NO2S and a molecular weight of 292.06 g/mol . This compound is characterized by the presence of chlorine, fluorine, and nitro groups attached to a benzene ring, along with a trifluoromethylthio group. It is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and chlorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The exact methods can vary depending on the desired scale and purity requirements .

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-3-trifluoromethylthio-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like hydrogen peroxide for oxidation. Solvents such as dichloromethane or acetonitrile are often used to dissolve the compound and facilitate the reactions .

Major Products Formed

The major products formed from these reactions include substituted derivatives, amino derivatives, and oxidized products such as sulfoxides and sulfones .

Scientific Research Applications

1,5-Dichloro-3-trifluoromethylthio-2-nitrobenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-3-trifluoromethylthio-2-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups like nitro and trifluoromethylthio can influence its reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    1,5-Dichloro-2-nitrobenzene: Lacks the trifluoromethylthio group.

    3-Trifluoromethylthio-2-nitrobenzene: Lacks the chlorine atoms.

    1,5-Dichloro-3-nitrobenzene: Lacks the trifluoromethylthio group.

Uniqueness

1,5-Dichloro-3-trifluoromethylthio-2-nitrobenzene is unique due to the combination of chlorine, nitro, and trifluoromethylthio groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H2Cl2F3NO2S

Molecular Weight

292.06 g/mol

IUPAC Name

1,5-dichloro-2-nitro-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2Cl2F3NO2S/c8-3-1-4(9)6(13(14)15)5(2-3)16-7(10,11)12/h1-2H

InChI Key

VVZYFMQGKUTYAW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1SC(F)(F)F)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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